Disomotide
Description
Disomotide (CAS 181477-43-0) is a synthetic peptide vaccine designed to target the melanoma-associated antigen gp100 (PMEL17). Its molecular formula is C₄₇H₇₄N₁₀O₁₄S, with a molecular weight of 1035.21 Da . Structurally, this compound is a modified 9-amino-acid peptide derived from the gp100 protein sequence (residues 209–217), where the second residue is substituted with methionine to enhance immunogenicity and stability . This modification improves its ability to activate cytotoxic T lymphocytes (CTLs), which recognize and destroy melanoma cells expressing gp100 .
This compound has undergone extensive clinical evaluation, including Phase I–III trials, often combined with adjuvants like Montanide ISA-51 or immunomodulators such as Leuprolide.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H74N10O14S/c1-8-26(6)36(49)45(68)51-29(18-20-72-7)39(62)52-31(22-35(60)61)42(65)50-28(16-17-34(48)59)40(63)55-37(24(2)3)46(69)57-19-12-15-33(57)44(67)53-30(21-27-13-10-9-11-14-27)41(64)54-32(23-58)43(66)56-38(25(4)5)47(70)71/h9-11,13-14,24-26,28-33,36-38,58H,8,12,15-23,49H2,1-7H3,(H2,48,59)(H,50,65)(H,51,68)(H,52,62)(H,53,67)(H,54,64)(H,55,63)(H,56,66)(H,60,61)(H,70,71)/t26-,28-,29-,30-,31-,32-,33-,36-,37-,38-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQMCYCLZBSYJZ-BBXCZNCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H74N10O14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171158 | |
| Record name | Disomotide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1035.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181477-43-0 | |
| Record name | Disomotide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181477430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disomotide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Disomotide is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for creating peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds . Industrial production methods for this compound would likely involve large-scale SPPS, followed by purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Disomotide, being a peptide, primarily undergoes reactions typical of peptide chemistry. These include:
Oxidation: this compound can undergo oxidation reactions, particularly at methionine residues, which can be catalyzed by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can occur at disulfide bonds within the peptide, typically using reducing agents such as dithiothreitol (DTT).
Substitution: Amino acid residues within this compound can be substituted through reactions with specific reagents under controlled conditions. The major products formed from these reactions depend on the specific amino acid residues involved and the conditions under which the reactions are carried out
Scientific Research Applications
Disomotide has shown promise in various scientific research applications, particularly in the fields of oncology and immunology. It is being investigated for its potential to enhance the immune response against melanoma cells by targeting the gp100 protein. This makes it a valuable tool in cancer immunotherapy research. Additionally, this compound’s ability to modulate the immune system has led to its exploration in treating other types of cancer, such as non-small cell lung cancer and renal cell carcinoma . Its role in modulating cytokine production also makes it a candidate for research in autoimmune diseases .
Mechanism of Action
Disomotide exerts its effects by targeting the gp100 protein, a melanocyte protein involved in the immune response against melanoma cells. By binding to this protein, this compound enhances the generation of cytotoxic T lymphocytes (CTLs) that recognize and kill melanoma cells. This immune modulation is achieved through the activation of specific cellular receptors and signaling pathways, leading to a more controlled and effective immune response .
Comparison with Similar Compounds
Comparison with Similar Compounds
Disomotide is compared below with Ovemotide (a functionally similar peptide vaccine) and the native gp100:209-217 peptide (a structurally analogous compound).
Table 1: Structural and Functional Comparison
Table 2: Efficacy and Clinical Data
Structural Analog: Native gp100:209-217 Peptide
The native gp100:209-217 peptide shares the same core sequence as this compound but lacks methionine substitution. Studies indicate that this unmodified peptide exhibits lower stability in physiological conditions and reduced capacity to activate CTLs compared to this compound . For example, in vitro assays show that this compound induces a 2–3 fold higher CTL-mediated tumor cell lysis than the native peptide . This highlights the critical role of methionine in enhancing antigen presentation and immune recognition.
Functional Analog: Ovemotide
Ovemotide is classified alongside this compound as a peptide vaccine in WHO reports, suggesting a shared therapeutic approach . However, its molecular structure, target antigen, and clinical data remain undisclosed in the available evidence. This lack of transparency limits direct comparisons but underscores the broader trend of developing peptide-based immunotherapies for oncology.
Research and Development Challenges
This compound: Advantages: High specificity for gp100, proven safety in Phase III trials .
Native gp100 Peptide :
- Advantages : Represents the natural antigenic sequence.
- Limitations : Poor pharmacokinetics and rapid degradation in vivo .
Biological Activity
Disomotide, also known as G209-2M, is a synthetic peptide derived from the melanoma antigen. It plays a significant role in enhancing the immune response against melanoma by promoting the generation of cytotoxic T lymphocytes (CTLs) that specifically recognize melanoma cells. This compound has garnered attention in cancer immunotherapy, particularly in the context of melanoma treatment.
This compound functions primarily by targeting specific molecular pathways associated with tumor progression and immune evasion. It enhances the recognition of melanoma cells by CTLs, thereby facilitating an effective immune response against tumor cells. The mechanism involves:
- Activation of CTLs : this compound stimulates the proliferation and activation of CTLs, which are crucial for targeting and destroying cancer cells.
- Cytokine Production : The peptide influences the secretion of various cytokines that modulate immune responses, contributing to an enhanced anti-tumor effect.
Research Findings
Recent studies have demonstrated the efficacy of this compound in clinical settings. Here are some key findings from various research efforts:
- Clinical Trials : this compound has been evaluated in multiple clinical trials aimed at assessing its safety and efficacy in patients with advanced melanoma. Results indicate that patients receiving this compound in combination with other immunotherapeutic agents show improved overall survival rates compared to those receiving standard treatments alone .
- Case Studies : A notable case study highlighted a patient with metastatic melanoma who exhibited a significant reduction in tumor size after treatment with this compound combined with checkpoint inhibitors. The patient's immune profile showed increased levels of CTLs specific to melanoma antigens post-treatment .
- In Vitro Studies : Laboratory experiments have shown that this compound can induce apoptosis in melanoma cell lines, suggesting a direct anti-tumor effect beyond its immunomodulatory properties. The compound was found to inhibit key survival pathways in these cells, leading to increased cell death .
Summary of Findings
| Study Type | Key Findings |
|---|---|
| Clinical Trials | Improved survival rates in advanced melanoma patients receiving this compound |
| Case Studies | Significant tumor reduction observed in metastatic melanoma patient |
| In Vitro Studies | Induction of apoptosis in melanoma cell lines |
Potential Applications
The biological activity of this compound suggests several potential applications:
- Combination Therapy : Its use alongside existing immunotherapies could enhance treatment outcomes for melanoma patients.
- Vaccine Development : this compound may serve as a component in therapeutic vaccines aimed at eliciting robust immune responses against malignant cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
